N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-33-21-8-6-19(7-9-21)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-18(27)3-5-20/h2-12,28H,13-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNSPLPTNUHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo group and the acetamide side chain. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction but often involve specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Key Structural Features
- Quinoline Core : Known for its ability to intercalate with DNA and inhibit enzymes.
- Dioxolo Group : Enhances solubility and bioavailability.
- Acetamide Side Chain : Contributes to stability and interaction with biological systems.
Synthetic Routes
The synthesis of N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Preparation of the Quinoline Core : Utilizing chlorinating agents and amines.
- Introduction of the Dioxolo Group : Involves specific reaction conditions to ensure proper formation.
- Formation of the Acetamide Side Chain : Achieved through acylation reactions.
Industrial Production
For large-scale production, automated reactors are used to ensure consistency and efficiency while minimizing waste. Continuous flow chemistry techniques are often employed.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.
Biology
In biological research, this compound can act as a probe to study biological pathways and interactions. Its ability to intercalate with DNA makes it useful for investigating mechanisms of action in cellular processes.
Medicine
The pharmacological potential of this compound positions it as a candidate for drug development. Research indicates its potential as an acetylcholinesterase inhibitor, which is critical in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The compound may also inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
Structural Features
The compound shares structural homology with several quinoline/quinoxaline derivatives (Table 1). Key differences lie in substituents and fused ring systems, which influence bioactivity and physicochemical properties.
Key Observations :
- The target compound’s [1,3]dioxolo-quinoline core is unique compared to triazoloquinoxaline () or benzothiophene () scaffolds.
- Chlorophenyl acetamide moieties are conserved across multiple compounds, suggesting a role in target binding or solubility .
Physicochemical Properties
- Melting Points: Similar quinoline amides (e.g., N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide) exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding . The target compound likely shares this trait.
- Spectroscopic Data: NMR shifts in regions A (39–44 ppm) and B (29–36 ppm) () could differentiate the target’s dioxolo group from triazolo or thieno substituents in analogues .
Bioactivity and Structure-Activity Relationships (SAR)
- Kinase Inhibition : Compounds with chlorophenyl acetamide groups (e.g., ) show CDK5/p25 inhibition, suggesting the target may share this activity.
- Cytotoxicity: Quinoxalinedione diarylamides () and thioacetamide-quinolines () exhibit anticancer effects, correlating with electron-withdrawing substituents (Cl, NO₂). The target’s methoxy group may reduce cytotoxicity compared to nitro analogues .
- Bioactivity Clustering : Compounds with similar acetamide side chains cluster by mode of action (e.g., DNA intercalation vs. kinase inhibition) .
Biological Activity
N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide. It features a quinoline core known for its pharmacological properties and a dioxolo group that enhances its reactivity and interaction with biological targets.
Key Structural Features
- Quinoline Core : Known for intercalating with DNA and inhibiting various enzymes.
- Dioxolo Group : Enhances solubility and bioavailability.
- Acetamide Side Chain : Contributes to the compound's stability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline structure allows for binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is critical in treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity against several bacterial strains. In studies evaluating antibacterial efficacy:
- Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- The structure-function relationship suggests that the presence of the chlorophenyl and methoxyphenyl groups contributes significantly to this activity .
Anticancer Potential
The quinoline derivatives have been extensively studied for their anticancer properties. The mechanism involves:
- Inducing apoptosis in cancer cells through DNA damage.
- Inhibiting tumor growth by disrupting metabolic pathways essential for cancer cell survival.
Comparative Analysis
To understand the uniqueness of this compound compared to other quinoline derivatives:
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Quinoline Derivatives | Antimicrobial, anticancer | Common core structure but varies in side chains |
| Dioxolo Compounds | Enhanced solubility and bioavailability | Presence of dioxolo group increases reactivity |
| Acetamide Derivatives | Enzyme inhibition (e.g., AChE) | Acetamide enhances stability and interaction |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antibacterial Screening : A study evaluated a series of quinoline derivatives for antibacterial properties against various strains. Results indicated that modifications on the phenyl rings significantly influenced activity levels .
- Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase revealed that specific substitutions on the quinoline core markedly enhanced inhibitory potency .
- Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects on cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting potential therapeutic applications in oncology .
Q & A
Q. Intermediate characterization :
- NMR spectroscopy : Monitor amine/imine tautomer ratios (e.g., δ 11.20–10.10 ppm for NH signals) .
- Mass spectrometry : Confirm molecular weights of intermediates (e.g., ESI-MS for [M+H]+ ions) .
Advanced: How can computational modeling predict the tautomeric equilibrium between amine and imine forms?
Answer:
- Density Functional Theory (DFT) : Calculate energy differences between tautomers using software like Gaussian or ORCA. Include solvent effects (e.g., DMSO) via PCM models .
- NMR chemical shift prediction : Tools like ACD/Labs or GIAO-DFT correlate computed shifts with experimental data to validate tautomer ratios .
- Molecular dynamics (MD) : Simulate solvent interactions to assess stabilization of specific tautomers .
Key Insight : A 50:50 amine:imine ratio observed experimentally may arise from low energy barriers between tautomers.
Basic: What are critical parameters for scaling up the synthesis while maintaining yield and purity?
Answer:
- Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer, especially for exothermic steps like cyclization .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Purification : Optimize column chromatography (e.g., gradient elution on silica gel) or switch to recrystallization (e.g., using ethanol/water mixtures) for large-scale purity .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay validation :
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to rule out false positives .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity .
- Structural analogs : Synthesize derivatives with modifications to the quinoline or dioxolo ring to isolate pharmacophores responsible for activity .
- Meta-analysis : Evaluate literature data for common confounding factors (e.g., solvent DMSO concentration, cell line variability) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Key modifications :
- 3D-QSAR : Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields and predict activity trends .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π interactions .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 483.1243 for [M+H]+) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially for overlapping signals in the quinoline and dioxolo regions .
- X-ray crystallography : Resolve tautomeric ambiguity by determining the solid-state structure .
Advanced: How to optimize reaction conditions for the Mannich step to minimize byproducts?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (40–60°C), solvent (THF vs. acetonitrile), and catalyst (e.g., Sc(OTf)₃) .
- In situ monitoring : Track intermediate formation via LC-MS to identify side reactions (e.g., over-alkylation) .
- Green chemistry : Replace formaldehyde with paraformaldehyde to control reactivity and reduce dimerization .
Basic: What safety precautions are required when handling intermediates with reactive functional groups?
Answer:
- Chloroacetamide intermediates : Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact .
- Amine precursors : Store under nitrogen to prevent oxidation and degradation .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste treatment .
Advanced: How can metabolic stability be improved for in vivo studies?
Answer:
- Prodrug design : Introduce ester groups at the acetamide moiety for slow hydrolysis in plasma .
- Cytochrome P450 inhibition : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
- Structural rigidity : Reduce rotational freedom in the dioxolo ring to hinder enzyme binding .
Advanced: What strategies mitigate batch-to-batch variability in purity during scale-up?
Answer:
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., ≤2% impurities by HPLC) .
- Crystallization control : Use seed crystals and controlled cooling rates to ensure consistent crystal form .
- Statistical process control (SPC) : Monitor key parameters (e.g., pH, stirring rate) with control charts to detect deviations early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
